4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
描述
The compound 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a sulfonamide group, which is further connected to an N,N-dimethylpiperidine carboxamide moiety. This structure combines aromaticity, sulfonamide functionality, and a tertiary amine-containing piperidine ring, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.
属性
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-19(2)17(21)20-7-5-13(6-8-20)12-18-26(22,23)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,18H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBIZYNFKOIVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24FN3O5S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1234971-85-7
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of glycoside hydrolases, which are important in carbohydrate metabolism and have implications in diabetes treatment. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine moiety significantly influence its inhibitory potency against these enzymes .
Antidiabetic Properties
Recent studies have shown that compounds similar to 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit significant inhibitory effects on α-glucosidase. For instance, a related compound demonstrated an IC50 value of 0.07 μM against α-glucosidase, indicating a strong potential for managing postprandial blood glucose levels .
Neuroprotective Effects
Research has indicated that derivatives of this compound may act as alpha(2)-adrenoceptor antagonists. This action is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. One study highlighted a derivative with potent binding affinity to alpha(2)-adrenoceptors, suggesting its potential role in neuroprotection .
Case Studies
- Inhibition of Glycoside Hydrolases : A series of piperidine derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The results showed that modifications in the sulfonamide group significantly enhanced inhibitory activity, with some compounds exhibiting IC50 values lower than those of established inhibitors like acarbose .
- Alpha(2)-Adrenoceptor Binding : A specific study focused on the binding affinity of substituted piperidine derivatives at alpha(2)-adrenoceptors. One compound from this series demonstrated notable selectivity and potency, indicating its potential therapeutic applications in treating neurodegenerative conditions .
Data Summary Table
| Compound Name | IC50 (μM) | Target Enzyme/Receptor | Biological Activity |
|---|---|---|---|
| Compound A | 0.07 | α-glucosidase | Antidiabetic |
| Compound B | 0.91 | α-adrenoceptor | Neuroprotective |
| Compound C | >20 | α-glucosidase | Weak inhibitor |
相似化合物的比较
Sulfonamide-Linked Piperidine Derivatives
- N-Benzyl-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylpiperidine-4-carboxamide (Compound 1, ) Structural Differences: Replaces the N,N-dimethyl group with N-benzyl and N-ethyl substituents. Functional Implications: The bulkier benzyl group may alter binding affinity to target proteins compared to the smaller dimethyl groups in the target compound.
Dihydropyrazole Derivatives with Benzodioxine-Sulfonamide Moieties ()
- Example : 4m (4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide)
- Structural Differences : Incorporates a dihydropyrazole ring instead of the piperidine-carboxamide group.
- Functional Implications : Demonstrated selective COX-2 inhibition (IC₅₀ = 0.12 μM), suggesting the benzodioxine-sulfonamide motif’s role in anti-inflammatory activity. The target compound’s piperidine group may confer distinct pharmacokinetic properties .
Diazepane-Based Sulfonamides ()
- Example : tert-Butyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Structural Differences : Replaces piperidine with a seven-membered diazepane ring.
Oxadiazole and Triazine Derivatives (–16)
- Example : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- Structural Differences : Oxadiazole or triazine rings replace the carboxamide linker.
- Functional Implications : These heterocycles may enhance metabolic stability or hydrogen-bonding interactions compared to the target compound’s piperidine-carboxamide .
Pharmacological and Physicochemical Comparisons
Enzyme Inhibition Profiles
- COX-2 Inhibition () : Dihydropyrazole derivatives (e.g., 4m) showed potent COX-2 selectivity, suggesting the benzodioxine-sulfonamide group’s role in cyclooxygenase binding.
- MMP2/MMP9 Inhibition () : A pyrimidine-trione derivative with a benzodioxine-sulfonamido group targeted matrix metalloproteinases, indicating structural adaptability for enzyme inhibition .
Physicochemical Properties
- Molecular Weight and Solubility :
常见问题
Q. What are the key considerations in designing a synthetic route for this compound?
Q. How is structural characterization performed for this compound?
Comprehensive characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架 (e.g., δ 1.42–4.49 ppm for piperidine protons, aromatic signals at δ 7.16–8.87 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Mass Spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., m/z 471.0 [M+H]⁺) .
Advanced Research Questions
Q. What computational strategies can optimize reaction design for this compound?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:
- Reaction Path Search : Identify transition states and intermediates using software like Gaussian or ORCA .
- Condition Optimization : Machine learning models can narrow solvent/base combinations, reducing trial-and-error experimentation . Example Workflow:
- Simulate sulfonamide coupling energetics.
- Validate with experimental yields (e.g., 57–67% for dichlorobenzyl derivatives) .
Q. How can contradictions in enzyme inhibition data be resolved?
Discrepancies in α-glucosidase or acetylcholinesterase inhibition assays may arise from:
- Assay Variability : Standardize protocols (e.g., pH, temperature) and use positive controls (e.g., acarbose for α-glucosidase) .
- Structural Modifications : Compare IC₅₀ values of analogs (e.g., dichlorobenzyl vs. fluorobenzyl derivatives) to identify SAR trends . Table: Inhibition Data for Structural Analogs
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4-Dichloro | Acetylcholinesterase | 0.12 | |
| 4-Fluoro | α-Glucosidase | 1.8 |
Q. What methods validate spectral data inconsistencies in novel derivatives?
Address contradictions via:
Q. How can in silico modeling predict metabolic stability?
Use tools like SwissADME or Schrödinger’s QikProp to:
- Estimate LogP (e.g., 2.1–3.5 for sulfonamide derivatives) for membrane permeability.
- Predict CYP450 metabolism hotspots (e.g., piperidine N-demethylation) .
Methodological Guidelines
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